XLogP3 Lipophilicity: 0.3 for the Target vs. 0.8–1.2 for Mono‑Substituted Analogs
The target compound exhibits a computed XLogP3 of 0.3, which is 0.5 log units lower than tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (0.8) and 0.9 log units lower than the 3-methoxy and 3-methyl analogs (1.2 each). This reduced lipophilicity, arising from the simultaneous presence of both polar hydroxymethyl and methoxy substituents on the quaternary 3‑carbon, places the compound closer to the optimal logP range for CNS drug-like properties and aqueous solubility [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (0.8); tert-Butyl 3-methoxypyrrolidine-1-carboxylate (1.2); tert-Butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate (1.2) |
| Quantified Difference | ΔLogP = −0.5 to −0.9 vs. comparators |
| Conditions | PubChem XLogP3 algorithm, version 3.0 (2025.04.14) |
Why This Matters
A 0.5–0.9 log unit decrease in lipophilicity can significantly improve aqueous solubility and reduce off-target binding, making the target compound a preferred scaffold for early-stage lead optimization where lower logP is desired.
- [1] PubChem Compound Summary for CID 105489501 (target). XLogP3 = 0.3. View Source
- [2] PubChem Compound Summary for CID 5237175 (3-hydroxymethyl analog, XLogP3 = 0.8); CID 20825945 (3-methoxy analog, XLogP3 = 1.2); CID 59708456 (3-methyl analog, XLogP3 = 1.2). View Source
